Wortmannin
Overview
Description
Wortmannin is a steroid metabolite derived from fungi such as Penicillium funiculosum and Talaromyces wortmannii . It is a potent, non-specific, covalent inhibitor of phosphoinositide 3-kinases (PI3Ks), which play a crucial role in various cellular processes . This compound has been widely used in scientific research due to its ability to inhibit PI3Ks and other related enzymes .
Mechanism of Action
Target of Action
Wortmannin is a steroid metabolite of the fungi Penicillium funiculosum and Talaromyces wortmannii . It acts as a non-specific, covalent inhibitor of phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . This compound has an in vitro inhibitory concentration (IC50) of around 5 nM, making it a more potent inhibitor than LY294002, another commonly used PI3K inhibitor .
Mode of Action
This compound interacts with its targets (PI3Ks) in a noncompetitive and irreversible manner . It inhibits PI3K activity by covalently binding to a specific residue in the ATP-binding pocket of the enzyme . This binding prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step in the activation of downstream signaling pathways .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR signaling pathway . This pathway regulates key cellular processes such as proliferation, survival, and metabolism . By inhibiting PI3K, this compound prevents the activation of AKT, a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration . This compound also induces the accumulation of DNA double-strand breaks, potentially leading to cell death .
Pharmacokinetics
It is known that this compound shows poor pharmacokinetics and significant toxicities in vivo .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation, induction of apoptosis, and promotion of cell death . It also impairs spatial learning abilities and has a detrimental influence on memory . At the cellular level, this compound treatment can lead to the accumulation of DNA double-strand breaks, which can induce cell death if left unrepaired .
Action Environment
The action of this compound can be influenced by environmental factors. For example, in the green alga Chara australis, this compound causes pronounced changes in the morphology of the trans-Golgi network (TGN), leading to the formation of charasomes, convoluted plasma membrane domains . This suggests that the cellular environment and specific cellular components can influence the action and efficacy of this compound . .
Biochemical Analysis
Biochemical Properties
Wortmannin plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It is a potent inhibitor of the PI3K family, which includes enzymes like DNA-PK and ATM . This compound has an in vitro inhibitory concentration (IC50) of around 5 nM, making it a more potent inhibitor than LY294002, another commonly used PI3K inhibitor . It displays a similar potency in vitro for the class I, II, and III PI3K members .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound treatment has been shown to inhibit growth of tumors, inhibit proliferation, induce apoptosis, and promote cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the ATP site of important regulatory kinases such as PI-3 kinase and Polo-like kinase . It also inhibits other PI3K-related enzymes such as mTOR, DNA-PKcs, some phosphatidylinositol 4-kinases, myosin light chain kinase (MLCK) and mitogen-activated protein kinase (MAPK) at high concentrations .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, the accumulation of DNA double-strand breaks (DSBs) in this compound-treated SCID cells was assessed using pulsed-field gel electrophoresis. The maximal accumulation was observed 4 hours after treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a study on myotubular myopathy animal models, animals were dosed once daily with this compound until the end point (defined as lack of movement, significant weight loss, or hindlimb paralysis) was reached .
Metabolic Pathways
This compound is involved in the phosphatidylinositol metabolic pathway . It is a specific inhibitor of the phosphatidylinositol 3-kinase (PI3K) family .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been shown that this compound causes the formation of “mixed compartments” consisting of multivesicular bodies (MVBs) and membranous tubules probably derived from the trans-Golgi network (TGN), and within these compartments MVBs fused into larger organelles .
Subcellular Localization
This compound is localized in the cytosol and membrane fractions of cells . It has been shown that insulin increases muscle membrane localization of AKT2, but not AKT1, and this compound is involved in this process .
Preparation Methods
Synthetic Routes and Reaction Conditions: Wortmannin can be synthesized through various methods. One approach involves the conversion of L-ribose to a sugar derivative, followed by Ru-catalyzed cross metathesis to generate an unsaturated ester. This ester undergoes intramolecular [3+2] cycloaddition in the presence of hydroxylamine and chloramine-T to yield isooxazoline . Another method involves the total synthesis of this compound and viridin, which includes constructing the tetracyclic ring skeleton and the all-carbon quaternary center using intramolecular Heck reaction, Friedel-Crafts reaction, allyl migration, and MHAT radical reaction .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using fungi such as Penicillium funiculosum and Talaromyces wortmannii. The fungi are cultured in suitable media, and this compound is extracted and purified from the fermentation broth .
Chemical Reactions Analysis
Types of Reactions: Wortmannin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit PI3Ks by forming a covalent bond with the enzyme’s active site, leading to irreversible inhibition .
Common Reagents and Conditions: Common reagents used in this compound synthesis and reactions include hydroxylamine, chloramine-T, and various catalysts such as ruthenium for cross metathesis . The reactions are typically carried out under controlled conditions to ensure high yield and purity.
Major Products Formed: The major products formed from this compound reactions include isooxazoline derivatives and other furanosteroid compounds . These products are often used in further research and development of PI3K inhibitors.
Scientific Research Applications
Wortmannin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cell biology, it is used to inhibit DNA repair, receptor-mediated endocytosis, and cell proliferation . In cancer research, this compound is used to study the PI3K signaling pathway, which is involved in cell survival and proliferation . It has also been used to investigate the effects of PI3K inhibition on various cellular processes, including apoptosis and autophagy .
Comparison with Similar Compounds
Wortmannin is often compared with other PI3K inhibitors, such as LY294002. While both compounds inhibit PI3Ks, this compound is more potent, with an in vitro inhibitory concentration (IC50) of around 5 nM . Other similar compounds include viridin, viridiol, and demethoxyviridiol, which share structural similarities with this compound and exhibit similar biological activities . this compound’s unique mechanism of covalent inhibition and its high potency make it a valuable tool in scientific research .
Properties
IUPAC Name |
[(1R,3R,5S,9R,18S)-18-(methoxymethyl)-1,5-dimethyl-6,11,16-trioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O8/c1-10(24)30-13-7-22(2)12(5-6-14(22)25)16-18(13)23(3)15(9-28-4)31-21(27)11-8-29-20(17(11)23)19(16)26/h8,12-13,15H,5-7,9H2,1-4H3/t12-,13+,15+,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLHCMPXEPAAMD-QAIWCSMKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC2=O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@]2([C@@H](CCC2=O)C3=C1[C@]4([C@H](OC(=O)C5=COC(=C54)C3=O)COC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040642 | |
Record name | Wortmannin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19545-26-7 | |
Record name | Wortmannin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19545-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Wortmannin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019545267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Wortmannin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08059 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Wortmannin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | WORTMANNIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVA4O219QW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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